molecular formula C8H14Cl2N2O B024491 3-(Aminomethyl)-4-methoxyaniline dihydrochloride CAS No. 102677-73-6

3-(Aminomethyl)-4-methoxyaniline dihydrochloride

Cat. No.: B024491
CAS No.: 102677-73-6
M. Wt: 225.11 g/mol
InChI Key: VVODDXYISDPIKT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methoxyaniline Dihydrochloride is a chemical compound with the CAS Registry Number 60518-02-7 . It is also known by several synonyms, including 5-(Aminomethyl)-2-methoxyaniline Dihydrochloride and 5-Amino-2-methoxy-benzenemethanamine Dihydrochloride . The compound has the molecular formula C 8 H 14 Cl 2 N 2 O and a molecular weight of 225.12 g/mol . Its structure is represented by the SMILES string "NCC1=CC(N)=C(OC)C=C1.Cl.Cl" and by the InChIKey "OKXWVIBGLSJSTD-UHFFFAOYSA-N" . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(aminomethyl)-4-methoxyaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-3-2-7(10)4-6(8)5-9;;/h2-4H,5,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVODDXYISDPIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515246
Record name 3-(Aminomethyl)-4-methoxyaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102677-73-6
Record name 3-(Aminomethyl)-4-methoxyaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methoxyaniline dihydrochloride typically involves the reaction of 4-methoxyaniline with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of an acid catalyst and a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methoxyaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-4-methoxyaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methoxyaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-2-methoxy-benzenemethanamine dihydrochloride
  • Synonyms: 3-(Aminomethyl)-4-methoxyaniline dihydrochloride
  • CAS No.: 102677-73-6
  • Molecular Formula : C₈H₁₄Cl₂N₂O
  • Molecular Weight : 225.12 g/mol

Physical Properties :

  • Boiling Point : 359.4°C at 760 mmHg .
  • Storage : Requires storage under inert gas (nitrogen/argon) at 2–8°C; stability diminishes with repeated freeze-thaw cycles .

Applications :
Exclusively used in research settings (e.g., biochemical assays), with a purity >98% and strict handling protocols for solubility enhancement (e.g., heating to 37°C and sonication) .

Comparison with Structurally Similar Compounds

This compound vs. (R)-(+)-3-Aminoquinuclidine Dihydrochloride

Property This compound (R)-(+)-3-Aminoquinuclidine Dihydrochloride
Core Structure Benzene ring with methoxy and aminomethyl groups Bicyclic quinuclidine scaffold
CAS No. 102677-73-6 123536-14-1
Molecular Formula C₈H₁₄Cl₂N₂O C₇H₁₄N₂·(HCl)₂
Toxicity Data Limited; research-grade handling advised Not thoroughly investigated
Storage Conditions 2–8°C under inert gas Not specified in available literature

Key Differences :

  • Structural : The target compound features a linear aromatic system, whereas the quinuclidine derivative has a rigid bicyclic structure, influencing solubility and reactivity.
  • Applications: Both are research chemicals, but the discontinued status of this compound suggests challenges in commercial availability compared to the quinuclidine analog.

Comparison with Nitro-Substituted Aniline Derivatives

Referenced compounds from (e.g., 3-nitro-dimethylaniline and 4-nitroso-dimethylaniline) share the aniline backbone but differ in substituents:

Property This compound 3-Nitro-dimethylaniline
Functional Groups Methoxy, aminomethyl, and dihydrochloride salt Nitro and methyl groups
Reactivity Basic amine; salt enhances stability Nitro group confers electrophilic reactivity
Synthetic Utility Biochemical probe synthesis Precursor for dyes and explosives

Research Findings :

  • Nitro-aniline derivatives are more thermally stable due to electron-withdrawing nitro groups, whereas the target compound’s methoxy group is electron-donating, affecting its reactivity in organic synthesis .

Biological Activity

3-(Aminomethyl)-4-methoxyaniline dihydrochloride, also known as 3-(AM4)-DHC, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and molecular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₄Cl₂N₂O
  • CAS Number : 102677-73-6
  • Structure : The compound features an amino group and a methoxy group attached to a benzene ring, with two hydrochloride ions indicating its dihydrochloride form.

Neuroprotective Properties

Research indicates that 3-(AM4)-DHC may possess neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to exhibit anti-amyloidogenic effects, which could be beneficial in reducing amyloid plaque formation associated with these diseases.

Molecular Biology Applications

3-(AM4)-DHC serves as a valuable tool in molecular biology. It has been utilized in studies focusing on protein-protein interactions and cellular signaling pathways. Its ability to bind to specific proteins allows researchers to investigate their functions and interactions with other molecules.

The exact mechanisms through which 3-(AM4)-DHC exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various molecular targets involved in cellular signaling and neuroprotection. Its unique structure allows it to modulate the activity of certain receptors and enzymes, potentially influencing pathways related to cell survival and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(AM4)-DHC, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-MethoxyanilineMethoxy group on anilineCommonly used as an intermediate in dyes
3-AminobenzylamineAmino group positioned differentlyPotential use in pharmaceuticals
p-AnisidineSingle amino group on benzeneUsed mainly as a reagent
3-(Aminomethyl)-5-methoxy-anilineAdditional methoxy groupPotentially different biological activity

The specific arrangement of functional groups in 3-(AM4)-DHC may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of 3-(AM4)-DHC:

  • Neuroprotection in Cell Models : In vitro studies have demonstrated that 3-(AM4)-DHC can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in treated cell lines compared to controls.
  • Binding Affinity Studies : Research has highlighted the compound's binding affinity to specific receptors involved in neurodegenerative pathways. For instance, docking studies suggest that 3-(AM4)-DHC binds effectively to amyloid precursor protein (APP), potentially inhibiting its cleavage into amyloid-beta .
  • Inhibition of Enzymatic Activity : The compound has also been tested for its inhibitory effects on enzymes associated with neurodegeneration. Preliminary data indicate that it may inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the brain .

Q & A

What are the recommended synthetic routes for 3-(Aminomethyl)-4-methoxyaniline dihydrochloride, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The compound can be synthesized via reductive amination of 4-methoxy-3-nitrobenzaldehyde followed by hydrochlorination. Key steps include:

  • Nitro reduction: Use catalytic hydrogenation (e.g., Pd/C, H₂) or sodium dithionite in aqueous ethanol to reduce the nitro group to an amine .
  • Aminomethylation: Introduce the aminomethyl group via Mannich reaction or nucleophilic substitution, optimizing pH (7–9) and temperature (40–60°C) to minimize side products .
  • Purification: Crystallization in ethanol/HCl yields the dihydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

How should researchers validate the structural identity of this compound?

Level: Basic
Answer:
Use a multi-technique approach:

  • NMR: Confirm aromatic protons (δ 6.8–7.2 ppm for methoxy-substituted benzene) and aminomethyl groups (δ 3.2–3.5 ppm for –CH₂–NH₂) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 189.1 (free base) and chloride adducts .
  • Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 42.7%, Cl: 31.5%) .

What strategies are effective for resolving discrepancies in reported solubility data for this compound?

Level: Advanced
Answer:
Discrepancies often arise from polymorphic forms or residual solvents. Mitigate via:

  • Controlled recrystallization: Test solvents (e.g., methanol, acetone) at varying temperatures to isolate stable polymorphs .
  • Thermogravimetric Analysis (TGA): Detect solvent residues (>1% weight loss below 150°C) .
  • Dynamic Light Scattering (DLS): Assess aggregation in aqueous buffers (pH 4–7) that may alter apparent solubility .

How can researchers design stability studies to assess degradation pathways under storage conditions?

Level: Advanced
Answer:
Follow ICH Q1A guidelines:

  • Forced Degradation: Expose to heat (60°C, 10 days), light (ICH Q1B), and humidity (75% RH). Monitor via:
    • HPLC-UV/PDA: Detect oxidation (e.g., methoxy group → quinone) or hydrolysis (free amine formation) .
    • Mass Spectrometry: Identify degradation products (e.g., m/z 173.1 for demethylated species) .
  • Long-Term Stability: Store at 2–8°C in amber vials with desiccants; reassay every 6 months .

What methodologies are recommended for impurity profiling in batch-to-batch comparisons?

Level: Advanced
Answer:

  • LC-MS/MS: Use a zwitterionic HILIC column (2.1 × 100 mm, 1.7 µm) with 10 mM ammonium formate (pH 3.0)/acetonitrile to separate polar impurities (e.g., unreacted intermediates) .
  • Reference Standards: Cross-check against EP/PhEur impurity standards (e.g., Imp. A/B in ) .
  • Quantitative NMR (qNMR): Quantify residual solvents (e.g., DMSO-d₆ as internal standard) .

How can this compound be utilized in enzyme inhibition assays, and what controls are critical?

Level: Advanced
Answer:
As a potential serine protease inhibitor:

  • Assay Design: Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in Tris buffer (pH 8.0, 25°C). Include:
    • Negative controls: Buffer-only and substrate-only wells.
    • Positive controls: Known inhibitors (e.g., 4-aminobenzamidine) .
  • IC₅₀ Determination: Pre-incubate enzyme with compound (0.1–100 µM), measure residual activity. Fit data to a four-parameter logistic model .

What computational approaches predict the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., trypsin 1S0Q). Parameterize the compound’s protonation state at physiological pH (amine groups: +1 charge) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • ADMET Prediction: SwissADME for bioavailability (LogP ~1.2, TPSA 65 Ų) and toxicity (AMES test negativity) .

What safety protocols are essential when handling this compound in aqueous solutions?

Level: Basic
Answer:

  • PPE: Nitrile gloves, lab coat, and goggles. Use fume hood for weighing .
  • Spill Management: Neutralize with 5% sodium bicarbonate, collect in chemical waste containers .
  • First Aid: For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .

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